An In-depth Technical Guide to 3-Fluoropyridin-4-ol Hydrochloride: A Key Building Block in Modern Drug Discovery
An In-depth Technical Guide to 3-Fluoropyridin-4-ol Hydrochloride: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry
The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to fine-tune the physicochemical and pharmacokinetic properties of drug candidates. The strategic incorporation of this highly electronegative atom can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and pKa, thereby enhancing its therapeutic potential. Within the vast landscape of heterocyclic chemistry, fluorinated pyridines have emerged as particularly valuable building blocks. This guide provides a comprehensive technical overview of 3-Fluoropyridin-4-ol hydrochloride (CAS Number: 1309602-71-8), a versatile intermediate poised for significant applications in the synthesis of novel therapeutics. We will delve into its chemical properties, synthesis, reactivity, and analytical characterization, offering insights for its effective utilization in drug discovery programs.
Section 1: Physicochemical Properties and Structural Features
3-Fluoropyridin-4-ol hydrochloride is a pyridinone derivative distinguished by the presence of a fluorine atom at the 3-position. This substitution pattern imparts unique electronic properties to the heterocyclic ring, influencing its reactivity and potential interactions with biological targets.
Table 1: Physicochemical Properties of 3-Fluoropyridin-4-ol Hydrochloride
| Property | Value | Source |
| CAS Number | 1309602-71-8 | [1] |
| Molecular Formula | C₅H₅ClFNO | [1] |
| Molecular Weight | 149.55 g/mol | [1] |
| IUPAC Name | 3-fluoro-1H-pyridin-4-one;hydrochloride | [1] |
| Synonyms | 3-Fluoro-4-hydroxypyridine hydrochloride, 3-Fluoropyridin-4(1H)-one hydrochloride | [1] |
| Predicted pKa (of free base) | 3.99 ± 0.18 | [2] |
| Predicted Boiling Point | 315.8 ± 22.0 °C | [2] |
| Predicted Density | 1.325 ± 0.06 g/cm³ | [2] |
| Storage | Sealed in dry, Room Temperature | [2] |
The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is advantageous for various synthetic applications.
Tautomerism: The Pyridinol-Pyridinone Equilibrium
A critical aspect of the chemistry of 3-Fluoropyridin-4-ol is the tautomeric equilibrium between the pyridin-4-ol and the pyridin-4(1H)-one forms. While often depicted as the hydroxyl tautomer, the pyridinone form is generally the more stable and predominant species in solution and the solid state. This equilibrium is crucial as it dictates the molecule's reactivity, particularly its ambident nucleophilic character.
Caption: Tautomeric equilibrium of 3-Fluoropyridin-4-ol.
Section 2: Synthesis of 3-Fluoropyridin-4-ol Hydrochloride
The synthesis of 3-Fluoropyridin-4-ol hydrochloride can be approached through several strategic routes, primarily involving the introduction of the fluorine and hydroxyl functionalities onto the pyridine ring. The subsequent treatment with hydrochloric acid affords the target salt.
Synthetic Pathway from 3-Fluoro-4-aminopyridine
A common and practical approach involves the diazotization of 3-fluoro-4-aminopyridine followed by hydrolysis of the resulting diazonium salt. This method leverages the availability of the aminopyridine precursor.
Experimental Protocol: Synthesis from 3-Fluoro-4-aminopyridine
-
Diazotization: 3-Fluoro-4-aminopyridine is dissolved in an acidic aqueous solution (e.g., dilute sulfuric acid) and cooled to 0-5 °C.
-
An aqueous solution of sodium nitrite is added dropwise while maintaining the low temperature to form the diazonium salt in situ.
-
Hydrolysis: The reaction mixture is then gently warmed, leading to the decomposition of the diazonium salt and the formation of 3-fluoro-4-hydroxypyridine.
-
Workup and Purification: The reaction mixture is neutralized, and the product is extracted with a suitable organic solvent. The crude product can be purified by column chromatography or recrystallization.
-
Salt Formation: The purified 3-fluoro-4-hydroxypyridine is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol), and a solution of hydrochloric acid in the same or a compatible solvent is added to precipitate 3-Fluoropyridin-4-ol hydrochloride. The resulting solid is collected by filtration and dried.
Caption: N-Alkylation vs. O-Alkylation of 3-Fluoropyridin-4-ol.
Cross-Coupling Reactions
The pyridine ring can be further functionalized through various cross-coupling reactions. For instance, conversion of the hydroxyl group to a triflate or halide can enable Suzuki-Miyaura or other palladium-catalyzed cross-coupling reactions to introduce aryl, heteroaryl, or alkyl substituents at the 4-position. [3][4][5][6]
Use in the Synthesis of Bioactive Molecules
While specific examples citing CAS number 1309602-71-8 in late-stage drug development are not yet prevalent in publicly available literature, the 3-fluoro-4-hydroxypyridine scaffold is a key component in numerous patented compounds with potential therapeutic applications. Its structural motifs are found in molecules designed as kinase inhibitors, GPCR modulators, and other enzyme inhibitors. The fluorine atom at the 3-position can serve to block metabolic oxidation and modulate the basicity of the pyridine nitrogen, which are often critical for target engagement and pharmacokinetic properties.
Section 4: Analytical Characterization
Robust analytical methods are essential for confirming the identity, purity, and stability of 3-Fluoropyridin-4-ol hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring. The coupling patterns and chemical shifts will be influenced by the fluorine atom. The N-H proton of the pyridinone tautomer may appear as a broad signal, and its chemical shift can be solvent-dependent.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the five carbons of the pyridine ring. The carbon directly attached to the fluorine atom will exhibit a large one-bond C-F coupling constant, which is a key diagnostic feature.
Table 2: Predicted NMR Data for 3-Fluoropyridin-4-ol
| Nucleus | Predicted Chemical Shift (ppm) | Key Couplings |
| ¹H | Aromatic region (approx. 7.0-8.5 ppm) | H-H and H-F couplings |
| ¹³C | Aromatic region (approx. 110-170 ppm) | Large ¹J(C-F) for C3 |
(Note: Actual chemical shifts and coupling constants should be determined experimentally.)
Mass Spectrometry (MS)
Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum of the free base (3-Fluoropyridin-4-ol) would show a molecular ion peak at m/z 113.03. [7]The fragmentation pattern can provide further structural information, with potential losses of CO, HCN, and fluorine-containing fragments. [8][9][10]
High-Performance Liquid Chromatography (HPLC)
A validated reversed-phase HPLC method is crucial for assessing the purity of 3-Fluoropyridin-4-ol hydrochloride.
Illustrative HPLC Method
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at acidic pH) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the compound exhibits significant absorbance (e.g., around 254 nm or 280 nm).
-
Flow Rate: Typically 1.0 mL/min.
-
Temperature: Ambient or controlled (e.g., 25 °C).
This method should be validated for linearity, precision, accuracy, and specificity according to ICH guidelines.
Section 5: Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 3-Fluoropyridin-4-ol hydrochloride.
-
Hazard Identification: Based on data for similar compounds, it may cause skin and eye irritation and may be harmful if inhaled or swallowed.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat. Work in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a dry and cool place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.
Conclusion
3-Fluoropyridin-4-ol hydrochloride is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique structural and electronic properties, conferred by the fluorine substituent on the pyridinone core, offer chemists a powerful handle to modulate the properties of lead compounds. A thorough understanding of its synthesis, reactivity, and analytical characterization, as outlined in this guide, will enable researchers to effectively incorporate this important intermediate into the design and synthesis of the next generation of innovative therapeutics.
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